

Application Note & Protocol: Laboratory Synthesis of Phenosulfazole

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Compound of Interest

Compound Name: Phenosulfazole

Cat. No.: B1215096

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Introduction

Phenosulfazole, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.^[1] This class of compounds is of significant interest in medicinal chemistry. This document outlines a detailed protocol for the synthesis of **Phenosulfazole** in a laboratory setting. The proposed synthetic route involves a multi-step process, including the protection of a phenolic hydroxyl group, chlorosulfonylation, formation of the sulfonamide, and subsequent deprotection to yield the final product.

Chemical Properties and Data

A summary of the key chemical properties of **Phenosulfazole** and its intermediates is provided below.

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Physical State (Predicted)
Phenyl acetate	Phenyl acetate	C ₈ H ₈ O ₂	136.15	Colorless liquid
4-Acetoxybenzene sulfonyl chloride	4-(acetyloxy)benzene-1-sulfonyl chloride	C ₈ H ₇ ClO ₄ S	234.66	White solid
N-(thiazol-2-yl)-4-acetoxybenzene sulfonamide	4-((thiazol-2-yl)sulfamoyl)phenyl acetate	C ₁₁ H ₁₀ N ₂ O ₄ S ₂	314.34	Off-white to pale yellow solid
Phenosulfazole	4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide	C ₉ H ₈ N ₂ O ₃ S ₂	256.30	Crystalline solid[2]

Experimental Protocol

The synthesis of **Phenosulfazole** is proposed as a four-step process, as illustrated in the workflow diagram below.

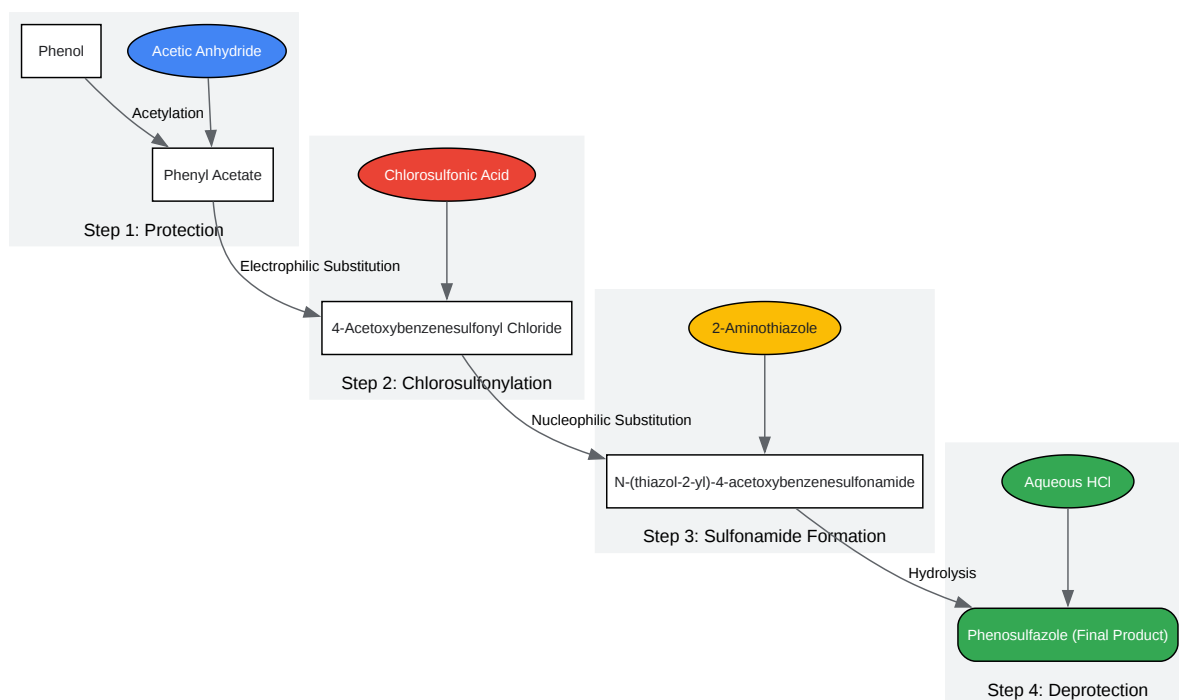


Figure 1. Synthetic Workflow for Phenosulfazole

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A four-step synthetic workflow for **Phenosulfazole**.

Step 1: Synthesis of Phenyl Acetate (Acetylation of Phenol)

- To a stirred solution of phenol (10.0 g, 0.106 mol) in pyridine (20 mL) at 0 °C, slowly add acetic anhydride (12.0 mL, 0.127 mol).

- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Pour the mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl acetate as a colorless oil.

Step 2: Synthesis of 4-Acetoxybenzenesulfonyl Chloride (Chlorosulfonylation)

- In a fume hood, cool chlorosulfonic acid (25 mL, 0.375 mol) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to a trap.
- Add phenyl acetate (10.0 g, 0.073 mol) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. This reaction is highly exothermic and releases HCl gas.
- After the addition is complete, stir the mixture at room temperature for 2 hours.
- Carefully pour the reaction mixture onto crushed ice. A white precipitate will form.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetoxybenzenesulfonyl chloride.

Step 3: Synthesis of N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (Sulfonamide Formation)

- Dissolve 2-aminothiazole (5.0 g, 0.050 mol) and sodium carbonate (6.4 g, 0.060 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).^[3]
- Cool the mixture to 0-5 °C and add a solution of 4-acetoxybenzenesulfonyl chloride (12.9 g, 0.055 mol) in dichloromethane (50 mL) dropwise over 30 minutes.
- Stir the reaction mixture at room temperature overnight.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an ethanol/water mixture to obtain N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide.

Step 4: Synthesis of **Phenosulfazole** (Deprotection)

- Suspend N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (10.0 g, 0.032 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).
- Heat the mixture to reflux for 4 hours.^[4]
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to yield pure **Phenosulfazole**.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
- Melting Point: To assess the purity of the solid products.
- Spectroscopy (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structures of the synthesized compounds.

Safety Precautions

- All experimental procedures should be carried out in a well-ventilated fume hood.

- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
- Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
- Pyridine is flammable and toxic. Avoid inhalation and skin contact.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. excli.de [excli.de]
- 4. m.youtube.com [m.youtube.com]
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